molecular formula C18H20N2OS B5698617 (4-Benzylpiperazin-1-yl)(2-hydroxyphenyl)methanethione

(4-Benzylpiperazin-1-yl)(2-hydroxyphenyl)methanethione

Cat. No.: B5698617
M. Wt: 312.4 g/mol
InChI Key: HLHBICLVLHZTPL-UHFFFAOYSA-N
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Description

(4-Benzylpiperazin-1-yl)(2-hydroxyphenyl)methanethione is a chemical compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of a benzyl group attached to the piperazine ring and a methanethione group linked to a hydroxyphenyl moiety. It has garnered interest in various fields of scientific research due to its unique chemical structure and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Benzylpiperazin-1-yl)(2-hydroxyphenyl)methanethione typically involves the reaction of 4-benzylpiperazine with 2-hydroxybenzaldehyde in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an organic solvent such as ethanol or methanol. The resulting intermediate is then treated with a thiolating agent, such as carbon disulfide, to introduce the methanethione group. The final product is purified through recrystallization or column chromatography to obtain a high-purity compound.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over reaction parameters, such as temperature and pressure, leading to higher yields and consistent product quality. The use of automated purification systems further enhances the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

(4-Benzylpiperazin-1-yl)(2-hydroxyphenyl)methanethione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of corresponding alcohols or amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the methanethione group can be replaced by other nucleophiles, such as halides or amines.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically performed in aqueous or organic solvents at elevated temperatures.

    Reduction: Sodium borohydride, lithium aluminum hydride; usually conducted in anhydrous solvents under inert atmosphere.

    Substitution: Halides, amines; reactions are often carried out in polar solvents like dimethyl sulfoxide or acetonitrile.

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Alcohols, amines

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor, particularly in the context of neurodegenerative diseases.

    Medicine: Studied for its potential therapeutic effects, including anti-inflammatory and analgesic properties.

    Industry: Utilized in the development of novel materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of (4-Benzylpiperazin-1-yl)(2-hydroxyphenyl)methanethione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites of enzymes, inhibiting their activity. This inhibition can lead to various biological effects, such as reduced inflammation or pain relief. The exact pathways involved depend on the specific application and target enzyme or receptor.

Comparison with Similar Compounds

Similar Compounds

  • (4-Benzylpiperazin-1-yl)(2,4-dihydroxyphenyl)methanone
  • (4-Benzylpiperazin-1-yl)(2-nitrophenyl)methanethione

Uniqueness

(4-Benzylpiperazin-1-yl)(2-hydroxyphenyl)methanethione is unique due to the presence of both a hydroxyphenyl and a methanethione group, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for diverse research applications.

Properties

IUPAC Name

(4-benzylpiperazin-1-yl)-(2-hydroxyphenyl)methanethione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2OS/c21-17-9-5-4-8-16(17)18(22)20-12-10-19(11-13-20)14-15-6-2-1-3-7-15/h1-9,21H,10-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLHBICLVLHZTPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=CC=C2)C(=S)C3=CC=CC=C3O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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